molecular formula C5H7NO4S B606693 Cimlanod CAS No. 1620330-72-4

Cimlanod

Cat. No.: B606693
CAS No.: 1620330-72-4
M. Wt: 177.18 g/mol
InChI Key: LIXKIXWSKOENAB-UHFFFAOYSA-N
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Description

Cimlanod, also known by its development code CXL-1427, is an experimental drug primarily investigated for the treatment of acute decompensated heart failure. It was discovered by Cardioxyl Pharmaceuticals, which was later acquired by Bristol-Myers Squibb. This compound is a prodrug of nitroxyl, a compound known for its cardiovascular benefits .

Preparation Methods

The synthesis of Cimlanod involves the preparation of N-hydroxy-5-methylfuran-2-sulfonamide. The synthetic route typically includes the reaction of 5-methylfuran-2-sulfonyl chloride with hydroxylamine under controlled conditions to yield the desired product . Industrial production methods are optimized to ensure high yield and purity, although specific details on large-scale production are proprietary and not publicly disclosed.

Chemical Reactions Analysis

Cimlanod undergoes a pH-dependent chemical breakdown in the bloodstream to release nitroxyl. This reaction is crucial for its pharmacological activity. The compound is stable under neutral pH but decomposes in the presence of physiological pH to produce nitroxyl and an inactive byproduct . Common reagents used in its synthesis include hydroxylamine and sulfonyl chlorides. The major product formed from its breakdown is nitroxyl, which exerts various biological effects.

Scientific Research Applications

Pharmacological Mechanism

Cimlanod functions primarily as a nitroxyl donor, which induces vasodilation and enhances myocardial contractility through the post-translational modification of thiols. This mechanism is significant in managing conditions characterized by reduced cardiac output and increased vascular resistance.

Heart Failure Management

This compound has been investigated for its effects on patients with chronic heart failure, particularly those with reduced ejection fraction (HFrEF). A randomized, multicenter, double-blind crossover trial involving 45 patients demonstrated that this compound infusion resulted in similar hemodynamic effects to nitroglycerin, another vasodilator. Key findings included:

  • Stroke Volume Index : The stroke volume index was slightly lower with this compound (29 ± 9 mL/m²) compared to placebo (30 ± 7 mL/m²) and nitroglycerin (28 ± 8 mL/m²) .
  • Doppler Measurements : Transmitral E-wave Doppler velocities were also reduced with both this compound and nitroglycerin compared to placebo, indicating improved diastolic function .

The study concluded that the hemodynamic benefits of this compound are likely due to venodilatation and preload reduction without additional inotropic effects .

Diuretic Response Enhancement

In a mechanistic trial assessing the impact of vasodilators on diuretic response in congestive heart failure patients, this compound was shown to enhance urine output and sodium excretion when combined with diuretics. This suggests a dual role for this compound in both improving cardiac function and facilitating fluid management in heart failure patients .

Ongoing Research and Future Directions

This compound is currently undergoing further clinical trials to better define its role in heart failure treatment. The ongoing studies aim to explore its long-term safety and efficacy compared to existing therapies . The compound's unique mechanism as a nitroxyl donor positions it as a promising candidate for addressing unmet needs in heart failure management.

Summary of Clinical Trials

Trial Phase Condition Outcome Measures Status
Phase 2Chronic Heart Failure (HFrEF)Stroke volume index, hemodynamic parametersCompleted
Phase 2Diuretic response enhancementUrine output, sodium excretionOngoing

Mechanism of Action

Cimlanod acts as a prodrug that releases nitroxyl upon breakdown in the bloodstream. Nitroxyl dilates blood vessels and enhances both systolic and diastolic function of the heart. It achieves these effects through a unique mechanism that involves direct action on the heart muscle and blood vessels. Nitroxyl interacts with various molecular targets, including thiols and metal centers, leading to vasodilation and improved cardiac function .

Comparison with Similar Compounds

Cimlanod is part of a class of compounds known as nitroxyl donors. Similar compounds include CXL-1020, another nitroxyl donor developed by Cardioxyl Pharmaceuticals. Compared to other nitroxyl donors, this compound has shown improved stability and efficacy in clinical trials . Other similar compounds include serelaxin, natriuretic peptides like ularitide and cenderitide, and soluble guanylate cyclase modulators such as cinaciguat and vericiguat . These compounds also exhibit vasodilatory properties but differ in their mechanisms of action and clinical applications.

Biological Activity

Cimlanod (BMS-986231) is a novel nitroxyl donor under investigation primarily for its potential therapeutic effects in heart failure. Its biological activity is characterized by vasodilatory effects and modulation of cardiac function, particularly in patients with chronic heart failure with reduced ejection fraction (HFrEF). This article explores the mechanisms, clinical trial findings, and implications of this compound's biological activity.

This compound acts as a nitroxyl donor, which is known to provoke vasodilation and influence cardiac contractility through post-translational modification of thiols. The primary mechanisms include:

  • Vasodilation : this compound induces venodilatation, leading to reduced preload on the heart.
  • Inotropic Effects : While it has some inotropic effects, these are not as pronounced as those observed with traditional inotropes.
  • Lusitropic Effects : It may also enhance diastolic function by improving myocardial relaxation.

Clinical Trials and Findings

Several clinical trials have evaluated the safety and efficacy of this compound. Notably, a randomized, multicenter, double-blind crossover trial assessed its hemodynamic effects compared to nitroglycerin (NTG) and placebo in patients with HFrEF.

Key Findings from Clinical Trials

ParameterPlacebo (mL/m²)This compound (mL/m²)NTG (mL/m²)P-value
Stroke Volume Index30 ± 729 ± 928 ± 8P = 0.03 (vs. placebo), P = 0.02 (vs. placebo)
E-wave Doppler VelocityHigher than placeboLower than placeboLower than placeboP = 0.006
E/e' RatioHigher than placeboLower than placeboLower than placeboP = 0.006
Blood Pressure Reduction-Similar to NTG--

The study found that both this compound and NTG resulted in significant reductions in stroke volume index compared to placebo, indicating a potential role in managing fluid overload in heart failure patients .

Case Studies

  • Haemodynamic Effects : In a cohort of 45 patients with stable HFrEF, this compound was administered via intravenous infusion for five hours. The results indicated that while stroke volume decreased slightly, the overall hemodynamic profile was improved compared to baseline measurements .
  • Impact on Diuretic Response : A mechanistic trial highlighted how this compound influences diuretic response in congestive heart failure patients. The findings suggested that the vasodilatory properties of this compound may enhance the efficacy of diuretics by reducing preload and improving renal perfusion .

Ongoing Research and Future Directions

Ongoing trials are expected to further elucidate the role of this compound in heart failure management. Research is focusing on:

  • Long-term Safety : Evaluating the long-term safety profile of this compound through extended clinical trials.
  • Combination Therapies : Investigating its use in combination with other heart failure medications to enhance therapeutic outcomes.
  • Mechanistic Insights : Further understanding the molecular pathways involved in its action to optimize its use in clinical practice.

Q & A

Basic Research Questions

Q. What are the recommended experimental protocols for preparing stable stock solutions of Cimlanod in vitro?

this compound’s solubility varies significantly across solvents: it is sparingly soluble in acetonitrile (0.1–1 mg/mL) and poorly miscible in DMSO (1–10 mg/mL). To ensure stability, dissolve the compound under inert gas purging (e.g., nitrogen or argon) to minimize oxidative degradation. Validate solubility and stability using high-performance liquid chromatography (HPLC) or mass spectrometry (MS) after preparation and at regular intervals during storage .

Q. How does this compound’s mechanism of action as a nitrooxy donor translate to hemodynamic effects in preclinical models?

In a canine heart failure model induced by microembolization, intravenous infusion of this compound (7 µg/kg/min for 4 hours) reduced systemic vascular resistance (SVR) and mean arterial pressure (MAP) while increasing cardiac output. These effects correlate with nitric oxide (NO)-mediated vasodilation pathways. Design experiments to measure real-time changes in hemodynamic parameters (e.g., MAP, SVR) using pressure transducers and flow probes, paired with plasma nitrate/nitrite assays to confirm NO release .

Q. What are the critical parameters for ensuring reproducibility in this compound dosing regimens?

Key parameters include:

  • Infusion rate : Maintain precise control (±2% variability) using syringe pumps.
  • Vehicle compatibility : Use saline or phosphate-buffered saline (PBS) adjusted to physiological pH (7.2–7.4).
  • Dose-response validation : Conduct pilot studies to establish linearity between dose and hemodynamic outcomes (e.g., MAP reduction). Document batch-specific purity (≥98%) and storage conditions (−20°C) to mitigate batch-to-batch variability .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings between this compound’s in vitro potency and in vivo efficacy?

Contradictions may arise from differences in bioavailability, metabolic degradation, or tissue-specific NO signaling. Address this by:

  • Comparative pharmacokinetic/pharmacodynamic (PK/PD) modeling : Measure plasma and tissue concentrations of this compound and its metabolites using LC-MS/MS.
  • Tissue-specific assays : Use microdialysis probes or organ bath systems to isolate vascular vs. cardiac effects.
  • Control for confounding factors : Account for anesthesia, species-specific physiology, and comorbidities (e.g., renal/hepatic impairment) in model selection .

Q. What statistical approaches are optimal for analyzing time-dependent hemodynamic data in this compound studies?

Use mixed-effects models to handle repeated-measures data (e.g., MAP measurements at 0, 2, 4 hours post-infusion). Include fixed effects for dose, time, and interaction terms, with random effects for subject variability. For non-linear trends, apply generalized additive models (GAMs) or segmented regression. Validate assumptions via residual plots and sensitivity analyses .

Q. How should researchers design experiments to evaluate this compound’s long-term safety and tolerance in chronic models?

  • Chronic dosing protocols : Extend infusion durations (e.g., 7–14 days) in rodent or large-animal models. Monitor weight, organ histopathology, and biomarkers (e.g., troponin for cardiac stress, creatinine for renal function).
  • Tolerance assays : Compare acute vs. chronic responses to this compound using dose-escalation challenges.
  • Mechanistic follow-up : Assess receptor desensitization (e.g., soluble guanylate cyclase activity) via Western blot or ELISA .

Q. What methodologies are effective for resolving discrepancies in this compound’s metabolite profiling across studies?

  • High-resolution mass spectrometry (HRMS) : Identify unknown metabolites using untargeted metabolomics workflows.
  • Isotopic labeling : Synthesize deuterated this compound to track metabolic pathways.
  • Cross-species comparisons : Profile metabolites in human hepatocytes vs. preclinical models to identify species-specific metabolism .

Q. Methodological Guidance

Q. How to validate this compound’s target engagement in complex biological systems?

  • Chemical proteomics : Use affinity-based probes (e.g., biotinylated this compound derivatives) to pull down protein targets.
  • Functional assays : Measure cGMP levels (downstream of NO signaling) in target tissues.
  • Genetic knockdown/knockout models : Silence candidate receptors (e.g., sGC) to confirm pathway specificity .

Q. How to integrate multi-omics data (transcriptomics, proteomics) into this compound research frameworks?

  • Pathway enrichment analysis : Use tools like Gene Ontology (GO) or KEGG to identify NO-related pathways.
  • Network pharmacology : Map interactions between this compound’s targets and disease-associated genes.
  • Machine learning : Train classifiers to predict hemodynamic outcomes from omics signatures .

Properties

IUPAC Name

N-hydroxy-5-methylfuran-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO4S/c1-4-2-3-5(10-4)11(8,9)6-7/h2-3,6-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIXKIXWSKOENAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)S(=O)(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801288087
Record name Cimlanod
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1620330-72-4
Record name N-Hydroxy-5-methyl-2-furansulfonamide
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cimlanod [USAN]
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Record name Cimlanod
Source DrugBank
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Record name Cimlanod
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Record name CIMLANOD
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Synthesis routes and methods I

Procedure details

To a solution of hydroxylamine (0.92 mL of a 50% aqueous solution; 13.8 mmol) in THF (6 mL) and water (2 mL) cooled to 0° C. was added 5-methylfuran-2-sulfonyl chloride (1 g, 5.5 mmol) as a solution in THF (6 mL) dropwise so as to maintain the temperature below 10° C. The reaction was stirred for 5 minutes, after which time TLC (1:1 hexane:ethyl acetate (H:EA)) showed substantially complete consumption of the sulfonyl chloride. The reaction was diluted twice with 50 mL dichloromethane (DCM) and the organic portion was separated and washed with water (10 mL). The organic portion was dried over sodium sulfate, filtered and concentrated under reduced pressure. The product was chromatographed by silica gel chromatography eluting with heptanes:EtOAc followed by trituration with heptane to provide the title compound as a yellow solid (0.59 g, yield 61%). LC-MS tR=0.91 min; 1H NMR (DMSO, 500 MHz) 8 ppm 9.82 (1H, d, J=3.1 Hz), 9.64 (1H, d, J=3.2 Hz), 7.10 (1H, d, J=3.4 Hz), 6.36 (1H, d, J=3.4 Hz), 2.36 (3H, s).
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Synthesis routes and methods II

Procedure details

Additionally, a sample of the compound of formula (1) was prepared in water to determine the approximate solubility of the compound in the absence of excipients (e.g., CAPTISOL®). A concentration of approximately 300 mg/mL was achieved, not accounting for the volume contribution of the compound. The pH of the sample was determined to be 2.8, which was adjusted to the target of 4.0 using 0.1 N NaOH. Upon pH adjustment, precipitation of a small amount of solid was observed. The clear solution was diluted in acetonitrile and analyzed by HPLC, resulting in an observed solution concentration of 268 mg/mL. A similar analysis was performed for the compound of formula (2). The compound of formula (2) has a solubility of approximately 10 mg/mL.
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